Bezafibrate Isopropyl Ester

Description

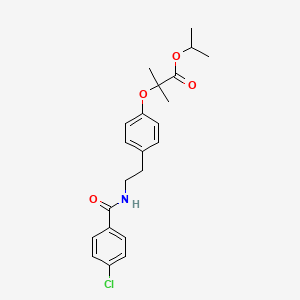

Structure

3D Structure

Properties

Molecular Formula |

C22H26ClNO4 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

propan-2-yl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/C22H26ClNO4/c1-15(2)27-21(26)22(3,4)28-19-11-5-16(6-12-19)13-14-24-20(25)17-7-9-18(23)10-8-17/h5-12,15H,13-14H2,1-4H3,(H,24,25) |

InChI Key |

FOWHTZRSWSUQHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways to Bezafibrate (B1666932) Isopropyl Ester

Bezafibrate Isopropyl Ester is a derivative of the lipid-lowering agent bezafibrate. nih.gov Its synthesis involves the esterification of the carboxylic acid group of bezafibrate with isopropanol (B130326).

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. The general principle involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

In the context of bezafibrate, this reaction transforms the carboxylic acid moiety into an isopropyl ester. This modification can alter the compound's physicochemical properties, such as its solubility and lipophilicity.

The primary precursor for the synthesis of this compound is bezafibrate itself. The synthesis of bezafibrate can be achieved through various routes. One common method involves the reaction of p-chlorobenzoyl chloride with tyramine (B21549) to form an amide intermediate. wikipedia.orgacs.org This intermediate then undergoes a Williamson ether synthesis with a suitable reagent like isopropyl 2-bromo-2-methylpropanoate, followed by hydrolysis of the resulting ester to yield bezafibrate. wikipedia.orgacs.org

Another synthetic approach for bezafibrate uses stabilized p-hydroxybenzene ethylamine (B1201723) hydrochloride and p-chlorobenzene formyl halide as starting materials, which undergo substitution, hydrolysis, and condensation reactions. google.com

Once bezafibrate is synthesized and isolated, it serves as the direct precursor for the esterification reaction to produce this compound.

The efficiency of the esterification of bezafibrate to its isopropyl ester is dependent on several factors that can be optimized to maximize yield and purity. These include:

Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. The choice and concentration of the catalyst can significantly influence the reaction rate.

Temperature: The reaction is typically heated to drive the equilibrium towards the product side by removing water, a byproduct of the reaction.

Reaction Time: Adequate time is necessary for the reaction to reach completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.

Solvent: The choice of solvent can affect the solubility of reactants and the ease of water removal.

A specific synthesis of bezafibrate reported a total yield of 48.1% with a purity of 99.5% as determined by HPLC. google.com While this pertains to the precursor, similar optimization strategies would be applied to the subsequent esterification step.

Recent advancements in organic synthesis offer novel methods for esterification that could be applicable to the synthesis of this compound. These include the use of milder and more selective catalysts, and innovative reaction setups like flow chemistry to improve efficiency and safety.

For instance, a method for the selective reduction of the carboxylic acid group of bezafibrate to an alcohol has been described, which proceeds via a mixed anhydride (B1165640) intermediate. nih.gov While this produces an alcohol derivative and not an ester, the activation of the carboxylic acid moiety is a relevant concept that could be adapted for ester synthesis.

Derivatization Strategies for Structural Modification

Deuterium-labeled compounds are invaluable tools in metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis by mass spectrometry. nih.govacs.org The synthesis of deuterium-labeled this compound would likely involve the use of deuterated starting materials or reagents.

For instance, deuterium-labeled bezafibrate analogs, such as Bezafibrate-d4 and Bezafibrate-d6, are available for research purposes. medchemexpress.com These are typically synthesized using methods that introduce deuterium (B1214612) atoms at specific positions in the molecule. researchgate.net A palladium-catalyzed hydrogen-deuterium exchange reaction has been shown to be effective for the late-stage deuteration of bezafibrate methyl ester, demonstrating the feasibility of introducing deuterium into the bezafibrate scaffold. thieme-connect.com Hydroxy Bezafibrate-d6 is another available deuterated analog. esschemco.com

The synthesis of this compound-d-x would follow a similar logic, either by starting with a deuterated bezafibrate precursor or by using a deuterated isopropanol in the esterification step. The choice of method would depend on the desired location of the deuterium labels.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group of bezafibrate, the immediate precursor to its isopropyl ester, is a prime target for chemical modification to generate new derivatives. These modifications can alter the compound's physicochemical properties and biological activity.

One common transformation is the reduction of the carboxylic acid to a primary alcohol. Research has demonstrated a facile and chemoselective method for this reduction. The process involves the in-situ generation of a mixed anhydride by reacting bezafibrate with isobutyl chloroformate and N-methyl morpholine (B109124) at a reduced temperature of -15 °C. nih.gov This activated intermediate is then selectively reduced by sodium borohydride (B1222165) in the presence of methanol (B129727). nih.gov This method is highly efficient, proceeding to completion in as little as 5-10 minutes with high yield and purity, and notably, it does not affect the amide carbonyl group elsewhere in the molecule. nih.gov

Another synthetic strategy involves replacing the carboxylic acid with other functional groups. For instance, the carboxyl portion of bezafibrate has been modified to introduce a sulfonimide moiety, creating new analogues with different biological target profiles. acs.org Furthermore, modern synthetic techniques like photoredox catalysis have been applied to bezafibrate. One study demonstrated a visible-light-mediated decarboxylative radical addition to vinyl boronic esters, using bezafibrate as a substrate. This reaction effectively replaces the carboxylic acid group with an alkyl boronic ester, showcasing a method for late-stage functionalization to create novel boron-containing molecules. nih.gov

These methodologies highlight the versatility of the carboxylic acid handle for creating a diverse library of bezafibrate derivatives, which are precursors to or analogues of the corresponding esters.

Exploration of Isopropyl Group Alterations

The isopropyl ester moiety of this compound can be systematically altered to investigate the impact of the ester group's size and nature on the compound's properties. This exploration is crucial for developing prodrugs with modified bioavailability or pharmacokinetic profiles.

The synthesis of various alkyl esters of bezafibrate is a key area of exploration. Patent literature suggests the formulation of bezafibrate as various C1-C10 alkyl ester prodrugs to potentially enhance oral therapy. google.com Specific examples beyond the isopropyl variant that have been synthesized include Bezafibrate Methyl Ester and Bezafibrate Butyl Ester. vulcanchem.comnih.gov A study focused on synthesizing a series of bezafibrate ester prodrugs for evaluation of their activity, indicating that systematic variation of the ester group is a viable research direction. researchgate.net

The primary method for altering the ester group is through transesterification. This well-established chemical reaction involves reacting an ester with an alcohol in the presence of a catalyst (acidic or basic) to exchange the original alcohol component for the new one. For instance, this compound could be reacted with ethanol (B145695) in the presence of a catalyst like tetra isopropyl titanate to yield bezafibrate ethyl ester. google.com This process is versatile and can be applied with various primary, secondary, allylic, and benzylic alcohols to generate a wide array of novel esters. nih.gov The use of heterogeneous catalysts, such as silica-supported boric acid, offers advantages like mild, solvent-free conditions and catalyst recyclability, making the exploration of different ester groups more efficient and environmentally benign. nih.gov

Table 1: Examples of Bezafibrate Ester Variations

| Ester Group | Chemical Name | Molecular Formula |

|---|---|---|

| Methyl | Bezafibrate Methyl Ester | C₂₀H₂₂ClNO₄ |

| Isopropyl | This compound | C₂₂H₂₆ClNO₄ |

| Butyl | Bezafibrate Butyl Ester | Not specified |

Data sourced from publicly available chemical databases and research articles. vulcanchem.comnih.govcymitquimica.com

Process Chemistry Considerations in Laboratory-Scale Preparation

The successful synthesis of this compound for research purposes requires careful consideration of the entire process, from the initial reaction to the final purification and potential for scale-up.

Purification Techniques for Crude Synthesis Products

Following the synthesis of bezafibrate or its esters, the crude product contains unreacted starting materials, by-products, and residual solvents that must be removed to obtain material of high purity. Several techniques are employed for this purpose.

One effective method leverages the difference in acidity between the phenolic starting material (N-p-hydroxyphenylethyl-4-chlorobenzamide) and the carboxylic acid product, bezafibrate. A patented process describes dissolving the crude reaction mixture in water and adjusting the pH to approximately 11 with hydrochloric acid. At this pH, the carboxylic acid product remains in solution as its sodium salt, while the less acidic phenolic starting material can be precipitated by bubbling carbon dioxide through the solution. After filtering off the raw material precipitate, the filtrate is acidified to a pH of 3-4, causing the pure bezafibrate product to precipitate, which can then be collected by filtration. google.com This method effectively separates the key impurity without resorting to multiple recrystallizations that can lead to significant product loss. google.com

Recrystallization is a more conventional purification technique. For bezafibrate, solvents such as acetone (B3395972) are effective for obtaining a pure, crystalline product. google.comgoogle.com For this compound, which is more lipophilic, a different solvent system, likely involving alcohols like isopropanol or mixed solvent systems, would be optimized.

Chromatographic methods are also essential, both for purification and for assessing purity.

Solid-Phase Extraction (SPE): This technique is useful for sample cleanup and concentration. Studies on bezafibrate have evaluated various sorbents, including copolymer styrene-divinylbenzene and chemically bonded silica (B1680970) gels (e.g., C8, C18), to find optimal extraction conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the synthesized compound. Isocratic systems with C18 columns and UV detection are commonly used to quantify bezafibrate and related fibrates, achieving low limits of quantification. google.comresearchgate.net

Table 2: Common Purification and Analytical Techniques

| Technique | Purpose | Key Parameters/Sorbents |

|---|---|---|

| pH-Based Precipitation | Separation of acidic product from less acidic phenolic starting material | pH adjustment (e.g., to 11 then to 3-4), use of CO₂ |

| Recrystallization | Removal of impurities by crystallization | Solvent selection (e.g., acetone, isopropanol) |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration | C18 bonded silica, styrene-divinylbenzene copolymers |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | C18 column, isocratic mobile phase (e.g., acetonitrile (B52724)/phosphate (B84403) buffer) |

Information compiled from various synthesis and analytical method descriptions. google.comgoogle.comresearchgate.net

Challenges in Scale-Up for Research Material Production

Transitioning a synthetic procedure from a small, laboratory-scale to a larger scale for producing sufficient research material presents several challenges. These challenges relate to reaction control, work-up procedures, and purification.

Reaction Control: Fibrate syntheses can involve exothermic steps and require careful control of reaction conditions. For example, the dropwise addition of reagents like chloroform (B151607) in the presence of a strong base must be managed to control the reaction temperature, which can be difficult in larger vessels with less efficient surface-area-to-volume ratios. google.com Maintaining consistent stirring to ensure homogeneity, especially in multi-phasic reactions that may use a phase-transfer catalyst, becomes more critical and challenging at a larger scale. google.com

Work-Up and Extraction: Procedures that are simple on a small scale, such as liquid-liquid extractions, become more cumbersome with larger volumes. Handling large quantities of organic solvents increases safety risks and disposal costs. The efficiency of extractions and phase separations can also decrease upon scale-up, potentially leading to lower recovery yields.

Purification: While chromatography is an excellent tool for purification at the milligram-to-gram scale, it becomes increasingly difficult and expensive at a multi-gram or kilogram scale. Column chromatography at a large scale requires significant amounts of solvent and stationary phase, and the process can be time-consuming. Therefore, developing a robust crystallization or precipitation method, like the pH-based technique described previously, is highly preferable for large-scale purification as it is generally more cost-effective and scalable. google.commit.edu

Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a major challenge. Minor variations in reaction time, temperature, or reagent quality that have little effect on a small scale can lead to significant deviations in the outcome of a larger-scale reaction. nih.gov This necessitates the development of a highly robust and well-defined process.

Addressing these challenges requires a focus on developing scalable and safe processes from the outset, prioritizing methods like crystallization over chromatography for purification, and establishing strict controls over all reaction parameters. researchgate.net

Molecular Interactions and Preclinical Mechanistic Studies

Molecular Recognition and Receptor Binding Dynamics (In Vitro)

The in vitro evaluation of Bezafibrate (B1666932) Isopropyl Ester has sought to elucidate its direct interactions with critical regulators of lipid and glucose metabolism. These studies are fundamental to understanding its potential pharmacological profile.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Bezafibrate, the active acid form, is known to be a pan-PPAR agonist, activating all three PPAR isotypes—alpha (α), gamma (γ), and delta (δ). Research into Bezafibrate Isopropyl Ester aims to determine if this esterified form retains similar properties.

Preclinical studies indicate that this compound functions as a prodrug of bezafibrate. This means the ester form is designed to be converted into the active acid form within the body. In its esterified state, the compound's affinity for PPARs is significantly lower than that of bezafibrate. The primary pharmacological activity is therefore attributed to the hydrolyzed product, bezafibrate.

The binding of a ligand to a nuclear receptor is a highly specific interaction dictated by the three-dimensional structures of both the molecule and the receptor's ligand-binding pocket. For the fibrate class of drugs, the presence of a carboxylic acid moiety is crucial for establishing the key interactions within the PPAR binding domain. As this compound lacks this free carboxylic acid group, its direct binding to PPARs is impeded. The ester linkage must be hydrolyzed to liberate the active bezafibrate molecule, which can then effectively dock into the receptor's binding site.

Interaction with Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are another class of nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

While some fibrates have been investigated for their effects on LXR signaling, specific data on the direct antagonistic activities of this compound on LXRs is limited in publicly available research. The focus of preclinical studies has predominantly been on the compound's role as a prodrug for the PPAR agonist, bezafibrate.

Other Investigated Molecular Targets (Preclinical, Non-Human Models)

Beyond PPARs and LXRs, the broader molecular interactions of this compound in preclinical, non-human models have not been extensively documented. The prevailing understanding is that the ester's primary function is to enhance the bioavailability of bezafibrate, and therefore, most mechanistic studies focus on the well-characterized targets of the active acid.

Enzymatic Bioconversion and Hydrolysis Pathways (In Vitro/Non-Human In Vivo)

This compound requires enzymatic hydrolysis to become active. This bioconversion is a critical step in its mechanism of action.

While specific kinetic studies detailing the hydrolysis of this compound are not extensively available in peer-reviewed literature, the bioconversion is understood to be mediated by non-specific esterase enzymes present in the body. This pathway is common for other fibrate esters, such as fenofibrate (B1672516), which is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. lipidcenter.com The hydrolysis reaction involves the cleavage of the ester bond, a process that is generally efficient and rapid for simple alkyl esters in a biological milieu.

The reaction is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. The general mechanism involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol component. researchgate.net Subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the active carboxylic acid, bezafibrate.

The primary and anticipated biotransformation products resulting from the hydrolysis of this compound are:

Bezafibrate : The active carboxylic acid derivative responsible for the pharmacological effects.

Isopropanol (B130326) : The alcohol moiety released from the ester.

Following this initial hydrolysis, bezafibrate itself undergoes further metabolism, primarily through glucuronidation, before being excreted. patsnap.com Detailed metabolic profiling specifically for the isopropyl ester in non-human systems to identify minor or alternative biotransformation products is not widely documented.

The rate and extent of the enzymatic hydrolysis of this compound are influenced by several key factors, consistent with general principles of enzyme kinetics. khanacademy.orgworthington-biochem.com

pH : Like most enzymes, esterases have an optimal pH range for activity. Significant deviations from this optimal pH can alter the ionization state of amino acid residues in the active site, potentially reducing the enzyme's efficiency and slowing the rate of hydrolysis. monash.eduphysicsandmathstutor.com

Enzyme Concentration : The rate of reaction is directly proportional to the concentration of the esterase enzymes, provided the substrate (this compound) is not a limiting factor. Higher concentrations of esterases in tissues like the liver would lead to a faster conversion of the prodrug to bezafibrate. khanacademy.org

Substrate Concentration : At low concentrations of this compound, the reaction rate increases with rising substrate concentration. However, at higher concentrations, the enzyme's active sites become saturated, and the reaction rate reaches a maximum (Vmax), at which point it is no longer dependent on the substrate concentration. monash.edu

Cellular Mechanisms in Preclinical Models (Non-Human Cells/Organisms)

Following its release via hydrolysis, the active metabolite, bezafibrate, exerts its effects by modulating metabolic and genomic pathways. The mechanisms described below have been investigated in various non-human preclinical models using bezafibrate.

Bezafibrate has been shown to significantly alter lipid and glucose metabolism in a variety of preclinical models. A primary effect is the stimulation of fatty acid oxidation. patsnap.com In studies using cultured fibroblasts from patients with fatty acid oxidation (FAO) disorders, bezafibrate corrected the aberrant accumulation of acylcarnitines, indicating a restoration of FAO activity. nih.gov In rodent models, bezafibrate treatment was found to enhance the removal of triglycerides from circulation. nih.gov Furthermore, investigations in insulin-deficient diabetic mice revealed that bezafibrate can attenuate changes in the urea (B33335) cycle and reduce elevated levels of hepatic fumarate, suggesting a role in ameliorating glucotoxicity. tum.de

Table 1: Effects of Bezafibrate on Metabolic Pathways in Preclinical Models

| Model System | Metabolic Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| Rat Liver | VLDL-Triglyceride Metabolism | Enhanced removal of triglycerides from circulation. | nih.gov |

| Cultured Human Fibroblasts (from FAO disorder patients) | Fatty Acid Oxidation | Correction of aberrantly elevated acylcarnitine levels. | nih.gov |

| Insulin-Deficient Diabetic Mice | Hepatic Metabolism | Attenuation of the urea cycle and reduction of hepatic fumarate. | tum.de |

The molecular mechanism of bezafibrate is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. patsnap.com Bezafibrate is unique among fibrates as it acts as a pan-PPAR agonist, activating all three isoforms: PPARα, PPARγ, and PPARδ. patsnap.comyoutube.com

Upon binding to bezafibrate, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govnih.gov

PPARα activation is central to the lipid-lowering effects of fibrates. It upregulates genes involved in fatty acid uptake and catabolism (β-oxidation), such as Acyl-CoA Oxidase (ACOX). nih.gov

PPARγ activation contributes to improved insulin (B600854) sensitivity. patsnap.com

PPARδ activation is associated with enhanced fatty acid oxidation and energy expenditure. patsnap.com

Studies in mouse primary hepatocytes have demonstrated that bezafibrate treatment alters the expression of numerous genes involved in fatty acid metabolism and oxidation. nih.gov In rodent models of neurodegeneration, the related fibrate fenofibrate was shown to upregulate the expression of PPARγ co-activator 1-α (PGC-1α), a master regulator of mitochondrial biogenesis. oup.com Bezafibrate treatment in a mouse model of Huntington's Disease restored the mRNA expression of PPARs and PGC-1α. researchgate.net

Table 2: Gene Expression Regulated by Bezafibrate via PPAR Activation in Preclinical Models

| Gene Target | Receptor Pathway | Model System | Consequence of Regulation | Reference |

|---|---|---|---|---|

| Acyl-CoA Oxidase (ACOX) | PPARα | Mouse Primary Hepatocytes | Increased fatty acid β-oxidation. | nih.gov |

| Fatty Acid Binding Protein (FABP) | PPARα | Mouse Primary Hepatocytes | Increased fatty acid uptake. | nih.gov |

| PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) | PPARs | BACHD Mouse Model (Huntington's Disease) | Restoration of expression, promoting mitochondrial biogenesis. | researchgate.net |

| Cytochrome c (Cyt c) | PPARs / PGC-1α | BACHD Mouse Model (Huntington's Disease) | Restored expression, supporting mitochondrial energy production. | researchgate.net |

Effects on Cellular Processes (e.g., proliferation, differentiation)

Preclinical mechanistic studies reveal that bezafibrate exerts complex, often contradictory, effects on cellular processes such as proliferation and differentiation. The outcomes are highly dependent on the cell type, the concentration of the compound, and the specific signaling pathways involved.

Effects on Cellular Proliferation

Bezafibrate's impact on cell proliferation varies significantly across different cell lines. In some cases, it stimulates proliferation, particularly at lower concentrations, while in others, it demonstrates an inhibitory effect.

Research on human cell lines, including HEK293 (human embryonic kidney), HepG2 (human hepatoma), and HT-29 (human colon adenocarcinoma), indicates a biphasic response to bezafibrate. nih.gov At concentrations within the therapeutic plasma range, bezafibrate was found to increase cell proliferation. nih.gov This proliferative effect was substantiated by the observed increase in the expression of Ki-67, a nuclear protein associated with cellular proliferation. nih.gov Conversely, at higher concentrations, a repressive effect on proliferation was noted. nih.gov

In contrast, studies using primary cultured astrocytes stimulated with cytokines (IFNγ and IL-1β) showed that bezafibrate dose-dependently inhibited cell proliferation. researchgate.net This suggests that bezafibrate's activation of PPARα may play a role in regulating inflammatory-mediated proliferation in these central nervous system cells. researchgate.net

In the context of bone metabolism, bezafibrate has been shown to increase the viability and proliferation of MC3T3-E1 mouse osteoblastic cells in a manner dependent on both dose and time. nih.govresearchgate.net This stimulatory effect on osteoblast proliferation was found to be mediated through multiple signaling pathways, as it was inhibited by antagonists of PPARα (MK886), PPARβ (GSK0660), AMPK (Compound C), and eNOS (L-NAME). nih.gov

Furthermore, in human myeloid leukaemia cell lines (HL-60, U-937, and K-562), bezafibrate significantly alters cell cycle distribution in a dose-dependent fashion. researchgate.net This leads to an accumulation of cells in the G0/G1 phase and a reduction in the G2/M phase, effectively controlling the rate of proliferation. researchgate.net

Table 1: Summary of Bezafibrate's Effects on Cellular Proliferation

| Cell Line | Species | Effect | Key Findings & Mediators |

|---|---|---|---|

| HEK293, HepG2, HT-29 | Human | Biphasic: Proliferation at low concentrations, repression at high concentrations | Increased Ki-67 expression at lower, therapeutic concentrations. nih.gov |

| Astrocytes (cytokine-stimulated) | Not Specified | Inhibition | Dose-dependent inhibition of IFNγ and IL-1β-induced proliferation. researchgate.net |

| MC3T3-E1 (Osteoblastic) | Mouse | Stimulation | Dose- and time-dependent increase in viability and proliferation. nih.govresearchgate.net Mediated via PPARα, PPARβ, AMPK, and eNOS pathways. nih.gov |

Effects on Cellular Differentiation

Bezafibrate has also been identified as a potent modulator of cellular differentiation, guiding the developmental fate of various progenitor and cancer cell lines.

In the osteoblastic MC3T3-E1 cell line, bezafibrate at a concentration of 100 μmol/L significantly promoted osteoblastic differentiation. nih.govresearchgate.net This was evidenced by enhanced mineralization and increased expression of key differentiation markers, including alkaline phosphatase (ALP), collagen I, and osteocalcin. nih.gov The underlying mechanism involves the activation of AMPK and eNOS, leading to increased nitric oxide (NO) production and the upregulation of critical transcription factors for bone formation, BMP-2 and Runx-2. nih.govresearchgate.net This pro-differentiation effect was primarily dependent on the PPARβ pathway. nih.gov

Studies on human myeloid leukaemia cell lines HL-60 and U-937 have demonstrated that bezafibrate can induce differentiation. researchgate.net This finding suggests a potential for fibrates to influence the maturation of malignant hematopoietic cells. researchgate.net

The compound also affects the neural differentiation of human-induced pluripotent stem cells (hiPSCs). nih.gov Research showed that bezafibrate's influence was dependent on the specific stage of neural differentiation. nih.gov In the early neural progenitor (eNP) stage, bezafibrate treatment upregulated genes associated with both neuronal (DCX) and astroglial fates (GFAP, S100B), while simultaneously downregulating the mature neuronal marker MAP2. nih.gov These findings indicate that bezafibrate can modulate mitochondrial biogenesis and influence the lineage commitment of neural stem cells. nih.gov

Table 2: Summary of Bezafibrate's Effects on Cellular Differentiation

| Cell Line / System | Species | Effect | Key Findings & Mediators |

|---|---|---|---|

| MC3T3-E1 (Osteoblastic) | Mouse | Enhanced Osteoblast Differentiation | Increased mineralization and expression of ALP, collagen I, osteocalcin. nih.govresearchgate.net Mediated via PPARβ, AMPK, and eNOS pathways, upregulating BMP-2 and Runx-2. nih.gov |

| HL-60, U-937 (Leukemia) | Human | Induced Myeloid Differentiation | Promoted differentiation as indicated by several markers. researchgate.net |

Analytical and Physicochemical Characterization Methodologies for Research

Chromatographic and Spectroscopic Quantification Methods

Quantitative analysis of Bezafibrate (B1666932) Isopropyl Ester relies on several established analytical techniques that offer high sensitivity, specificity, and accuracy. These methods are adapted from well-documented procedures for the parent compound, bezafibrate, and other related fibrates.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a cornerstone technique for the quantification of Bezafibrate Isopropyl Ester. While specific methods for the isopropyl ester are developed based on principles established for bezafibrate, adjustments are made to account for the ester's increased hydrophobicity. researchgate.netnih.gov

Typically, a reversed-phase C18 column is used for separation. researchgate.netoup.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govoup.com Isocratic elution is common, providing consistent and reproducible results. nih.gov Due to the addition of the non-polar isopropyl group, this compound will have a longer retention time compared to bezafibrate under identical reversed-phase conditions. Detection is performed by monitoring the UV absorbance at the maximum absorption wavelength (λmax) of the bezafibrate chromophore, which is typically around 230-235 nm. nih.govoup.com The method's linearity, accuracy, and precision are validated over a specific concentration range to ensure reliable quantification. nih.gov

Table 1: Typical HPLC-UV Parameters for Fibrate Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | oup.com |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (pH 4.0) | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 235 nm | nih.gov |

| Linear Range (for Bezafibrate) | 0.1–15.0 µg/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS/MS, specifically, provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.

The chromatographic separation principles are similar to those of HPLC-UV, employing a reversed-phase column and a mobile phase of acetonitrile and water, often with a formic acid modifier to improve ionization. oatext.com Electrospray ionization (ESI) is a commonly used interface, which can be operated in either positive or negative ion mode. oatext.com For bezafibrate, analysis in negative ion mode has been shown to be effective. oatext.com In this mode, the deprotonated molecule [M-H]⁻ would be monitored. For this compound (Molecular Formula: C22H26ClNO4, Molecular Weight: 403.9 g/mol ), the corresponding parent ion would be targeted. Subsequent fragmentation in the mass spectrometer generates specific product ions that are used for quantification in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes, ensuring high specificity. oatext.com

Table 2: Example LC-MS/MS Parameters for Bezafibrate Analysis

| Parameter | Typical Value/Condition | Source |

| LC Column | Sunfire C18 (3.5 µm, 2.1x50 mm) | oatext.com |

| Mobile Phase | Acetonitrile/Water/Formic Acid (500:500:1 v/v/v) | oatext.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | oatext.com |

| MS Mode | Single Ion Recording (SIR) | oatext.com |

| Parent Ion (Bezafibrate) | m/z 360.01 | oatext.com |

| Linear Range (Bezafibrate) | 100–20,000 ng/mL | oatext.com |

Spectrophotometric Assays for Compound Detection

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in bulk or simple formulations. This technique relies on the inherent UV absorbance of the molecule's chromophoric structure. The esterification of the carboxyl group to form the isopropyl ester does not significantly alter the core chromophore of the bezafibrate molecule.

Therefore, the maximum absorption wavelength (λmax) for this compound is expected to be virtually identical to that of bezafibrate, which is found at approximately 228-230 nm in solvents like methanol or water. researchgate.net Quantification is achieved by measuring the absorbance at this λmax and applying the Beer-Lambert law, which states a linear relationship between absorbance and concentration within a given range. A calibration curve is first established using standards of known concentration to determine this linear relationship.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to compounds like this compound requires a chemical modification step known as derivatization. jfda-online.com The purpose of derivatization is to increase the compound's volatility and thermal stability, making it suitable for GC analysis. jfda-online.comresearchgate.net While the carboxylic acid group of the parent bezafibrate is masked in the isopropyl ester, other polar functional groups, such as the secondary amide (-CONH-), can cause poor peak shape and adsorption within the GC system.

A common derivatization strategy for such compounds is silylation. restek.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. restek.com This modification reduces the molecule's polarity and increases its volatility. After derivatization, the TMS-derivative of this compound can be readily analyzed by GC-MS, where it is separated on a capillary column and detected by the mass spectrometer, providing both quantitative data and structural information from its mass spectrum.

Structural Elucidation and Conformational Analysis

Confirming the precise chemical structure and conformation of this compound is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. uq.edu.au Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's structure.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum would display characteristic signals for every unique proton in the molecule. Key expected signals include:

A doublet and a septet for the isopropyl group protons.

Multiple signals in the aromatic region corresponding to the protons on the two benzene (B151609) rings.

Singlets for the two equivalent methyl groups on the propanoate moiety.

Triplets for the two methylene (B1212753) (-CH2-) groups of the ethyl bridge connecting the phenoxy and amide functions.

A broad signal for the amide (N-H) proton.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be observed for:

The carbonyl carbons of the ester and amide groups, typically in the 165-175 ppm region.

Multiple signals for the sp²-hybridized carbons of the aromatic rings.

Signals for the sp³-hybridized carbons, including the methine and methyl carbons of the isopropyl group, the quaternary carbon and methyl carbons of the 2-methylpropanoate (B1197409) group, and the methylene carbons of the ethyl bridge.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the assigned structure. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is expected to show strong absorptions from the two carbonyl groups: the ester and the amide. Saturated esters typically exhibit a C=O stretching vibration at approximately 1735 cm⁻¹. libretexts.orgpressbooks.pub The secondary amide group presents a characteristic C=O stretch (Amide I band) around 1650 cm⁻¹ and an N-H bend (Amide II band) near 1550 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the 3300-3500 cm⁻¹ range. pressbooks.pub

Further characteristic peaks include those for the C-O stretching of the ester and ether linkages, which are anticipated to appear in the 1300-1000 cm⁻¹ region. libretexts.org Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while C-C stretching within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. libretexts.orglumenlearning.com Comparison with the spectrum of the parent compound, bezafibrate, which shares all functional groups except for the ester, shows key peaks for the amide C=O and N-H groups, providing a reference for the shared parts of the molecular structure. researchgate.net

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | ~1735 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Ether/Ester C-O | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com At present, a solved crystal structure for this compound has not been deposited in publicly available crystallographic databases. However, insights into the probable solid-state conformation of its isopropyl ester group can be drawn from crystallographic studies of structurally similar fibrates, such as isopropyl clofibrate (B1669205) and fenofibrate (B1672516). researchgate.net

Studies on these related compounds reveal that the isopropyl ester group can adopt different conformations. researchgate.net A key feature is the dihedral (torsion) angle defined by the O=C-O-C plane and the C-H bond of the isopropyl group. In one polymorph of fenofibrate, this angle is small, leading to a "symmetric" conformation where the isopropyl group is planar with the ester group. However, in another polymorph and in isopropyl clofibrate, this angle is larger (around 30-46°), resulting in an "asymmetric" conformation. researchgate.net This asymmetric arrangement, which forms a puckered five-membered ring-like interaction, is considered the more predominant and energetically favorable conformation. researchgate.net It is therefore probable that this compound would adopt a similar asymmetric conformation in its solid state.

Circular Dichroism and Other Chiroptical Methods

Circular dichroism (CD) spectroscopy is a chiroptical technique used to analyze chiral molecules that exhibit optical activity. This compound is an achiral molecule, meaning it does not possess a non-superimposable mirror image and therefore does not have stereoisomers. As a result, it does not exhibit optical rotation or a circular dichroism spectrum. This analytical method is not applicable for the direct structural characterization of this compound.

Computational Chemistry and Modeling Approaches

Computational modeling serves as a powerful tool to complement experimental data, offering deep insights into the molecule's geometry, conformational possibilities, and structure-activity relationships at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules, enabling the optimization of geometry and analysis of different conformers. nih.govnih.gov While specific DFT studies on this compound are not published, research on the parent bezafibrate and other isopropyl fibrates provides a strong basis for understanding its molecular geometry. nih.goveurjchem.comresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamic behavior. nih.govmdpi.com MD simulations performed on fibric acids, including bezafibrate, have highlighted the molecule's significant flexibility. nih.goveurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Fibrate Esters

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For the class of fibrate esters, QSAR models are developed to predict the activity based on molecular descriptors that quantify physicochemical properties. researchgate.netnih.gov

Fibrates share a common structural template: a carboxylic acid or ester "head" connected to a hydrophobic "tail" that typically includes one or more aromatic rings. researchgate.netnih.gov QSAR studies on fibrate derivatives often explore how modifications to different parts of this scaffold affect their activity. nih.gov Key structural features typically analyzed include:

The Acid/Ester Group: The nature of the acidic head is critical for interaction with molecular targets.

The Hydrophobic Tail: Modifications to the aromatic rings and lipophilic groups can significantly alter activity. researchgate.net

By developing robust QSAR models, researchers can identify the key molecular properties (e.g., lipophilicity, electronic properties, steric factors) that govern the activity of fibrate esters, aiding in the design of new analogues with improved profiles. mdpi.comnih.gov

Molecular Docking for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This methodology is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of its target receptor. For this compound, which is a prodrug, in silico docking studies primarily focus on its active metabolite, Bezafibrate, to predict its interaction with target nuclear receptors after hydrolysis in vivo. nih.gov The primary molecular targets for Bezafibrate are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism. wikipedia.orgnih.gov

Bezafibrate is recognized as a pan-PPAR agonist, capable of activating all three subtypes: PPARα, PPARγ, and PPARδ. researchgate.netpatsnap.comnih.gov Molecular docking studies have elucidated the specific interactions between Bezafibrate and the ligand-binding domain (LBD) of these receptors, with a particular focus on PPARα, its principal target in the fibrate class. pnas.orgresearchgate.net

The PPARα LBD features a large, Y-shaped binding pocket with distinct hydrophobic and hydrophilic regions. researchgate.netnih.gov Docking simulations consistently show that the Bezafibrate molecule orients itself to complement these features. The lipophilic portion of the molecule, specifically the chlorobenzoyl group, settles into a hydrophobic area of the binding pocket. researchgate.net Conversely, the acidic head of the molecule anchors itself within the hydrophilic pocket, where it can form key stabilizing interactions. researchgate.netnih.gov

Detailed research findings from docking simulations have identified several critical amino acid residues within the PPARα LBD that form hydrogen bonds with Bezafibrate, stabilizing the ligand-receptor complex. These interactions are fundamental to receptor activation. researchgate.net

| Interacting Residue | Interaction Type | Ligand Group Involved | Reference |

| Serine-280 (Ser280) | Hydrogen Bond | Carboxylic Acid | researchgate.net |

| Tyrosine-314 (Tyr314) | Hydrogen Bond | Carboxylic Acid | researchgate.net |

| Histidine-440 (His440) | Hydrogen Bond | Carboxylic Acid | researchgate.net |

The binding pattern reveals a preference for the polar pocket, where Bezafibrate forms multiple hydrogen bonds, most notably with Ser280, Tyr314, and His440. researchgate.net This network of interactions is crucial for the conformational change in the receptor that leads to the dissociation of corepressors and recruitment of coactivators, initiating the downstream transcriptional regulation associated with Bezafibrate's therapeutic effects. nih.gov

While it is a pan-agonist, the efficacy of Bezafibrate varies across the PPAR subtypes. Computational and in vitro studies have provided data on its subtype selectivity, which is crucial for predicting its broad pharmacological profile. nih.govmdpi.com

| PPAR Subtype | Agonist Efficacy (%) | EC₅₀ (µM) | Reference |

| PPARα | 93.6 | 30.4 | mdpi.com |

| PPARγ | 77.1 | 178 | mdpi.com |

| PPARδ | 15.2 | 86.7 | mdpi.com |

Comparative Studies and Structure Activity Relationships Sar in Ester Fibrates

Structural Elements Influencing Biological Activity and Bioconversion

The introduction of an isopropyl ester moiety is not merely a simple chemical alteration; it fundamentally changes the molecule's interaction with biological systems, from absorption to receptor engagement.

Role of the Isopropyl Ester Moiety in Molecular Recognition

The primary role of the isopropyl ester moiety in compounds like Bezafibrate (B1666932) Isopropyl Ester is to enhance the molecule's lipophilicity. This modification is crucial for improving oral bioavailability. Research on analogous isopropyl fibrates, such as fenofibrate (B1672516), shows that the ester form has a lower dynamic polar molecular surface area compared to its corresponding carboxylic acid derivative. researchgate.net This decreased polarity enhances membrane permeability and absorption, allowing the compound to be effectively administered orally as a prodrug. researchgate.net The ester group itself is not typically involved in direct molecular recognition at the primary target receptor (PPAR), which requires a free carboxylic acid group for activation. Instead, its function is to facilitate the delivery of the active compound to the systemic circulation.

Conformational Effects of Isopropyl Substitution

The substitution with a bulky yet flexible isopropyl group introduces specific conformational properties to the molecule. In-depth structural analyses of isopropyl fibrates like fenofibrate and isopropyl clofibrate (B1669205) reveal that the isopropyl group can adopt different orientations relative to the ester bond. researchgate.net These molecules can exist in both symmetric and asymmetric conformations, with the asymmetric form being predominant and representing a lower energy state. researchgate.net

The rotation of the isopropyl group around the ester bond has a low energy barrier, approximately 28–29 kJ/mol, which is easily overcome at room temperature. researchgate.net This allows the molecule to equilibrate between various conformations in a solution. This conformational flexibility can influence the molecule's stability and its ability to be recognized by hydrolyzing enzymes (esterases) that are necessary for its conversion to the active parent acid. researchgate.net

| Conformation | Fenofibrate (Relative Energy, kJ/mol) | Isopropyl Clofibrate (Relative Energy, kJ/mol) | C-O-C-H Dihedral Angle (°)* |

|---|---|---|---|

| Minimum A | 1.394 | 0.000 | ~ -34 |

| Minimum B | 0.000 | 1.327 | ~ +34 |

| Minimum C | 12.127 | 12.159 | ~ 180 |

*Describes the rotation of the isopropyl hydrogen out of the ester plane.

Comparison with Parent Acid and Other Fibrate Esters

Comparing Bezafibrate Isopropyl Ester to its active form (bezafibrate) and other fibrates reveals significant differences in receptor activation profiles and metabolic processing.

Distinction in PPAR and LXR Binding Profiles

Once hydrolyzed, the active metabolite bezafibrate exhibits a distinct profile as a pan-PPAR agonist, meaning it can activate all three PPAR subtypes: α, δ, and γ. nih.govnih.gov This contrasts with other fibrates like fenofibric acid (the active metabolite of fenofibrate), which is more selective, acting as a dual agonist for PPARα and PPARγ but not PPARδ. nih.gov Bezafibrate's activity on PPARδ is considered a distinguishing feature among fibrates. nih.gov

The binding efficacy and potency vary across the subtypes. For instance, bezafibrate activates PPARα with high efficacy but requires a higher concentration compared to fenofibric acid. nih.gov

| Compound | PPAR Subtype | Efficacy (%)* | EC₅₀ (µM) |

|---|---|---|---|

| Bezafibrate | PPARα | 93.6 | 30.4 |

| PPARδ | 15.2 | 86.7 | |

| PPARγ | 77.1 | 178 | |

| Fenofibric Acid | PPARα | 104 | 9.47 |

| PPARδ | No Activation | ||

| PPARγ | 87.7 | 61.0 |

*Efficacy relative to potent synthetic agonists for each receptor.

Regarding LXR, the key distinction lies with the ester moiety. As an ester, this compound is predicted to act as an LXR antagonist, similar to fenofibrate. nih.gov Upon hydrolysis to bezafibrate, this LXR antagonistic activity is lost. nih.gov This creates a scenario where the prodrug form may have a different biological effect profile (LXR antagonism) than the active, circulating metabolite (pan-PPAR agonism).

Differences in Metabolic Fate and Hydrolytic Stability

This compound is a prodrug that is designed for rapid and extensive hydrolysis in the body. Following oral administration, it is converted by esterases into its active metabolite, bezafibrate. This metabolic activation is the primary step in its fate.

The stability of the ester bond is a critical factor. Studies on the chemical stability of fibrates have demonstrated that they are highly susceptible to hydrolysis, particularly in acidic and basic conditions. scielo.br Fenofibrate, an isopropyl ester, shows significant degradation under these conditions, with basic hydrolysis following first-order kinetics and exhibiting a short half-life. scielo.br This inherent instability in aqueous environments ensures its efficient conversion in vivo but also explains why liquid dosage forms of fibrates are generally not available. scielo.br In contrast, fibrates without an ester linkage, such as gemfibrozil (B1671426), are administered in their active form and follow a different metabolic pathway primarily involving glucuronidation. nih.gov

Comparative Theoretical and Computational Analysis of Fibrate Esters

Theoretical and computational chemistry offers profound insights into the structure-activity relationships of fibrate esters at the molecular level. By employing methods such as Density Functional Theory (DFT), researchers can model molecular geometries, conformational energies, and electronic properties, which are pivotal in understanding how these drugs interact with biological targets. Comparative analyses of fibrate esters, particularly focusing on the isopropyl ester moiety common to several prodrugs, reveal subtle yet significant differences in their conformational flexibility and energetics.

For both fenofibrate and isopropyl clofibrate, the potential energy surface for the rotation of the isopropyl group is characterized by a low-energy "well" containing two minima (A and B) and a higher-energy minimum (C). researchgate.net The lowest energy conformations for both molecules are achieved when the hydrogen on the secondary carbon of the isopropyl group is rotated out of the O=C-O-C ester plane by approximately ±30 to 35 degrees. researchgate.net This puckered five-membered ring arrangement is considered the most stable conformation. researchgate.net The energy barrier for rotation between these stable minima is relatively small and can be surmounted at room temperature, suggesting that these conformations are in dynamic equilibrium in a solution phase. researchgate.net

A comparative summary of the calculated conformational energies and the corresponding dihedral angles for fenofibrate and isopropyl clofibrate is presented in the table below. The data, derived from DFT calculations at the B3LYP/6-311+G(d,p) level, illustrates the similar energetic profiles of the isopropyl ester rotation in these two molecules, despite their structural differences elsewhere. researchgate.net

| Conformation | Fenofibrate | Isopropyl Clofibrate | ||

|---|---|---|---|---|

| Relative Energy (kJ/mol) | Dihedral Angle (°) | Relative Energy (kJ/mol) | Dihedral Angle (°) | |

| Minimum A | 1.394 | -34.5 | 0.000 | -33.3 |

| Conformer AB | 2.113 | -9.8 | 2.073 | 12.1 |

| Minimum B | 0.000 | 33.3 | 1.327 | 34.7 |

| Conformer BC | 28.060 | 117.8 | 28.698 | 120.3 |

| Minimum C | 12.127 | 179.0 | 12.159 | -179.0 |

| Conformer CA | 28.597 | -120.4 | 28.258 | -119.0 |

While direct comparative computational studies on this compound are not as readily available, research on the parent compound, bezafibrate, has highlighted the existence of conformational polymorphs. researchgate.net These different solid-state forms arise from variations in molecular conformation, which in turn lead to different hydrogen bonding interactions and crystal packing. researchgate.net Computational modeling of bezafibrate has been used to compare the energy of these conformations in the solid state with the energy minima calculated in the gas phase. researchgate.net This underscores that, like other fibrates, the conformational flexibility is a critical aspect of its molecular properties.

Furthermore, computational approaches have been used to calculate properties such as the polar molecular surface area. For isopropyl esters of fibrates like fenofibrate and clofibrate, these values are lower than their corresponding active acid forms. researchgate.net This suggests that the ester prodrugs have better membrane permeability and higher absorbability, which is a key aspect of their design as orally administered drugs. researchgate.net Although specific values for this compound are not detailed in comparative studies, it is synthesized as a prodrug to enhance its lipophilicity and oral activity, a principle supported by these computational findings. nih.gov

Future Directions in Academic Research on Bezafibrate Isopropyl Ester

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The synthesis of pharmaceutical compounds is increasingly scrutinized through the lens of environmental sustainability and efficiency. Future research into Bezafibrate (B1666932) Isopropyl Ester is poised to move beyond traditional synthetic methods towards more innovative and ecologically responsible pathways.

Current synthesis of the parent compound, bezafibrate, often involves multi-step processes that may use harsh reagents or require anhydrous conditions. chemicalbook.comresearchgate.net One improved method involves the condensation of N-(4-chlorobenzoyl)-tyramine with acetone (B3395972) and chloroform (B151607) in the presence of a phase-transfer catalyst, which simplifies the operation and avoids strictly anhydrous conditions. researchgate.net However, there is significant room for the integration of green chemistry principles. organic-chemistry.org

Future synthetic exploration could focus on:

Catalytic Reagents : Shifting from stoichiometric reagents to highly selective catalytic ones can drastically reduce waste. acs.org Research could investigate novel metal-based or organocatalysts for the esterification process that forms the isopropyl ester from bezafibrate, aiming for higher yields and fewer by-products.

Benign Solvents : A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. nih.gov Future routes for Bezafibrate Isopropyl Ester could explore the use of safer alternatives like ionic liquids, supercritical CO₂, or even water-based systems for certain reaction steps. resolvemass.ca

Energy Efficiency : The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could significantly shorten reaction times and lower energy consumption compared to conventional heating methods. resolvemass.caresearchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves designing reaction pathways that minimize the generation of waste products, a core tenet of sustainable chemistry.

Biocatalysis : The use of enzymes, such as lipases, offers a highly specific and environmentally friendly method for ester synthesis. acs.org Research into an enzymatic route for the esterification of bezafibrate to its isopropyl ester could provide a highly efficient and sustainable manufacturing process. researchgate.net

By embracing these principles, researchers can develop synthetic routes for this compound that are not only more efficient but also have a significantly lower environmental impact.

Advanced Spectroscopic and Imaging Techniques for Studying Molecular Interactions

Understanding how a molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. While standard spectroscopic methods have been applied to fibrates asianpubs.org, the next wave of research will leverage more advanced techniques to probe these interactions with unprecedented detail.

Spectroscopic studies on related fibrates like fenofibrate (B1672516) and gemfibrozil (B1671426) using Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy have provided valuable data on their structural qualities and interactions with various ions. asianpubs.orgresearchgate.net Future research on this compound can build upon this foundation.

Key areas for future investigation include:

High-Resolution NMR Spectroscopy : Techniques like two-dimensional NMR (COSY, HSQC) can provide detailed information about the three-dimensional structure of the ester in solution and how its conformation changes upon binding to target proteins like Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov

X-ray Crystallography : Obtaining a crystal structure of this compound, both alone and in complex with its biological targets, would offer atomic-level insights into its binding mode. Studies on related isopropyl fibrates have revealed how the conformation of the isopropyl group can differ between crystal polymorphs, influencing its molecular geometry. researchgate.netsigmaaldrich.com

Mass Spectrometry Imaging (MSI) : This powerful technique could be used to visualize the distribution of this compound and its metabolites within tissue samples, providing crucial information about its localization in target organs without the need for chemical labeling.

Advanced Fluorescence Microscopy : Techniques such as Förster Resonance Energy Transfer (FRET) could be employed to study the dynamics of receptor-ligand interactions in living cells. This would require the synthesis of a fluorescently labeled version of the ester.

These advanced analytical methods will be instrumental in moving beyond a static picture of the molecule to a dynamic understanding of its interactions within complex biological systems.

Deepening Understanding of Stereochemical Influences on Molecular Mechanisms

The concept of chirality is a cornerstone of pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its biological activity. biomedgrid.com Molecules that are non-superimposable mirror images of each other are known as enantiomers, and they can have vastly different effects in the body. biomedgrid.comresearchgate.net

This compound possesses a chiral center at the carbon atom bearing the ester group and two methyl groups. This means it can exist as two distinct enantiomers (R- and S-forms). To date, much of the research has likely been conducted on the racemic mixture (a 50:50 mix of both enantiomers). A critical future direction is to investigate the stereochemical influences on its molecular mechanisms.

This research should encompass:

Stereoselective Synthesis : Developing synthetic methods to produce each enantiomer in high purity is the first essential step. This allows for the separate biological evaluation of each isomer.

Differential Pharmacology : Each enantiomer should be independently tested to determine its binding affinity for target receptors like PPARs and its efficacy in modulating gene expression. nih.gov It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to off-target effects. researchgate.net

Stereoselective Metabolism : The body's enzymes can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles. Future studies should analyze the metabolic fate of each individual isomer to understand potential differences in their duration of action and clearance from the body.

By dissecting the specific contributions of each stereoisomer, researchers can gain a more precise understanding of the structure-activity relationship and potentially develop a more potent and targeted therapeutic agent.

Development of New Research Tools and Probes Based on the Ester Scaffold

The chemical structure of a known drug can serve as a valuable starting point, or "scaffold," for the development of new chemical tools to probe biological systems. The fibrate scaffold has already been shown to be a versatile base for chemical modifications that yield a wide range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties, sometimes independent of PPARα activation. nih.gov

Future research can leverage the this compound scaffold to create novel molecular probes and research tools:

Fluorescent Probes : By chemically attaching a fluorescent tag to a non-critical part of the this compound molecule, researchers could create a probe to visualize its uptake into cells and its interaction with intracellular targets using fluorescence microscopy.

Affinity-Based Probes : The ester could be modified to include a reactive group that allows it to covalently bind to its target protein upon exposure to UV light (photo-affinity labeling). This would be a powerful tool for definitively identifying the binding partners of the compound within a cell.

Scaffold for Drug Discovery : The core structure of this compound can be used as a template in medicinal chemistry to design new molecules. By systematically altering different parts of the scaffold, libraries of new compounds could be synthesized and screened for activity against a wide range of biological targets beyond lipid metabolism, potentially leading to new therapies for other conditions. nih.govresearchgate.net

This approach transforms the molecule from a subject of study into a tool for discovery, opening up new avenues for understanding complex biological pathways.

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing scientists to simulate molecular interactions and predict properties before a compound is ever synthesized. Applying these methods to this compound can accelerate research and provide insights that are difficult to obtain through experimental methods alone.

Future computational research should focus on:

Molecular Docking : Advanced docking simulations can predict the preferred binding orientation of each enantiomer of this compound within the ligand-binding domain of various nuclear receptors, including the different PPAR subtypes (α, γ, δ). nih.govpharmainfo.in This can help explain differences in biological activity and guide the design of more selective analogues.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ester and its target receptor over time. This can reveal how the compound affects the conformational flexibility of the protein and provide a deeper understanding of the allosteric mechanisms that underpin its activity.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the ester with high accuracy. researchgate.netsigmaaldrich.com These calculations can help rationalize its chemical reactivity, metabolic stability, and spectroscopic properties.

In Silico Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such models, which have been successfully applied to other fibrates like fenofibrate, can predict human plasma profiles and help optimize formulation strategies. nih.gov

By integrating these advanced computational approaches, researchers can build predictive models that enhance the efficiency of drug design and provide a more complete picture of the molecular journey of this compound from administration to therapeutic action.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bezafibrate Isopropyl Ester, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the parent carboxylic acid (e.g., fenofibric acid) with isopropanol. A Bargellini reaction can be employed to introduce the phenoxyisobutyrate moiety, followed by thionyl chloride-mediated acyl chloride formation and subsequent esterification. To optimize yield, control reaction temperature (e.g., reflux in acetone) and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is recommended to enhance purity. Monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures reaction progression .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality single crystals via slow evaporation of a saturated solution in isopropyl alcohol.

- Collecting diffraction data using a Nonius Kappa CCD diffractometer (λ = 0.71073 Å, T = 233 K).

- Refinement using SHELXS97/SHELXL97 software to resolve atomic coordinates and hydrogen bonding networks.

- Validate torsion angles (e.g., C—C(NH2)—C(O)—O) and intermolecular interactions (e.g., O—H⋯N hydrogen bonds) to confirm molecular conformation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify ester groups (e.g., isopropyl protons at δ ~1.2–1.3 ppm) and aromatic signals.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- Infrared (IR) spectroscopy : Detect carbonyl (C=O) stretches (~1740 cm⁻¹) and ester C–O vibrations.

Cross-validate data with computational models (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., non-linear mixed-effects models) to account for metabolic differences.

- Bioavailability assays : Perform functional rumen absorption tests (as in HMBi studies) to assess intestinal permeability. Measure plasma concentrations via HPLC at timed intervals post-administration.

- Statistical analysis : Apply ANOVA or Bayesian methods to compare AUC values and identify outliers. Replicate studies under controlled physiological conditions (e.g., pH, enzymatic activity) .

Q. What strategies are effective for analyzing the hydrogen-bonding network and supramolecular assembly of this compound in solid-state studies?

- Methodological Answer :

- SCXRD refinement : Map O—H⋯N and N—H⋯O interactions using SHELXL96. Calculate hydrogen bond distances (e.g., 2.8–3.0 Å) and angles (e.g., 150–170°).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions) using CrystalExplorer.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency.

Compare results with analogous esters (e.g., L-tyrosine alkyl esters) to identify structural trends .

Q. How can computational methods complement experimental data in predicting the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model ester hydrolysis in aqueous environments (e.g., pH 7.4, 37°C) using AMBER or GROMACS. Track bond dissociation energies and transition states.

- Quantum mechanical (QM) calculations : Calculate activation barriers for esterase-mediated hydrolysis at the B3LYP/6-31G(d) level.

- In vitro validation : Use simulated gastric fluid (SGF) or intestinal fluid (SIF) to measure hydrolysis rates via UV-Vis spectroscopy. Correlate computational predictions with experimental half-lives .

Q. What experimental designs are recommended to assess the hypolipidemic mechanism of this compound at the molecular level?

- Methodological Answer :

- PPAR-α activation assays : Transfect HEK293 cells with PPAR-α luciferase reporters. Treat with this compound (1–100 µM) and measure luminescence.

- Lipidomics profiling : Use LC-MS/MS to quantify triglycerides and cholesterol esters in HepG2 cells or animal models.

- Gene expression analysis : Perform qRT-PCR on key lipid metabolism genes (e.g., ACOX1, CPT1A). Normalize data to housekeeping genes (e.g., GAPDH) and validate via western blot .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in crystallographic refinement parameters (e.g., R-factor variability) across studies?

- Methodological Answer :

- Standardize refinement protocols : Use identical software (e.g., SHELXL) and weighting schemes (e.g., ).

- Cross-check data : Compare Rint values (e.g., ≤0.05) and residual electron density maps (Δρmax < 0.3 e Å⁻³).

- Report all parameters : Include extinction coefficients, displacement parameters, and restraint details in supplementary materials. Re-analyze raw data if contradictions arise .

Q. What statistical frameworks are suitable for meta-analysis of conflicting pharmacological data on this compound?

- Methodological Answer :

- Random-effects models : Account for heterogeneity across studies using RevMan or R’s metafor package. Calculate pooled effect sizes (e.g., standardized mean differences).

- Sensitivity analysis : Exclude low-quality studies (e.g., small sample sizes, unreported purity).

- Publication bias assessment : Generate funnel plots and apply Egger’s regression test.

Pre-register protocols on platforms like PROSPERO to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.